molecular formula C10H8N2O B065228 3-(1H-Pyrazol-3-YL)benzaldehyde CAS No. 179057-26-2

3-(1H-Pyrazol-3-YL)benzaldehyde

Cat. No. B065228
CAS RN: 179057-26-2
M. Wt: 172.18 g/mol
InChI Key: DGRNDHQFGQBXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-3-YL)benzaldehyde is a chemical compound with the molecular formula C10H8N2O . It has a molecular weight of 172.19 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 3-(1H-Pyrazol-3-YL)benzaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones were synthesized by the condensation of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 3-(1H-Pyrazol-3-YL)benzaldehyde comprises a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Physical And Chemical Properties Analysis

3-(1H-Pyrazol-3-YL)benzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 315.5±25.0 °C at 760 mmHg, and a flash point of 144.6±23.2 °C . It has a molar refractivity of 51.4±0.5 cm3 and a polar surface area of 35 Å2 .

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and evaluated for its in vitro antimicrobial activity . Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

COVID-19 Research

Molecular docking studies have been conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .

Anticancer Activity

Compounds containing pyrazole scaffolds are prone to possess an extensive biological activities like anticancer activities .

Anti-inflammatory Activity

Pyrazole-based compounds have been known to exhibit anti-inflammatory activities .

Antiviral Activity

Compounds containing pyrazole scaffolds have been known to exhibit antiviral activities .

Antileshmanial Activity

Compounds containing pyrazole scaffolds have been known to exhibit antileshmanial activities .

Antiproliferative Activity

Compounds containing pyrazole scaffolds have been known to exhibit antiproliferative activities .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-(1H-pyrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRNDHQFGQBXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444639
Record name 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179057-26-2
Record name 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.